4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

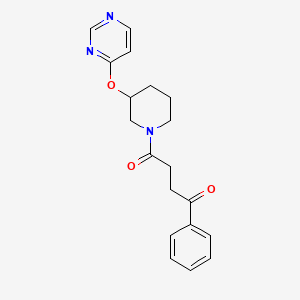

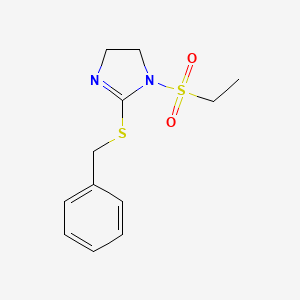

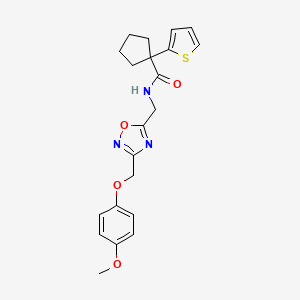

4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its ring structure. The compound is used as a starting material in various synthetic pathways, and has been studied for its potential pharmacological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Quinoxaline derivatives, including 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, are synthesized through various methods that allow for structural modifications, enabling the exploration of their chemical properties and applications. For instance, reactions involving quinoxaline derivatives with alkyl, benzyl, and arenesulfonyl halides have been studied to produce a range of substituted quinoxalinones, highlighting the versatility of these compounds in organic synthesis (Badr et al., 1984). These synthetic routes open pathways for the generation of novel compounds with potential applications in various fields, including materials science and pharmaceuticals.

Material Science Applications

The development of new materials, especially for electronic and photonic applications, is another area where quinoxaline derivatives show promise. For example, the synthesis of aluminum and zinc quinolates through styryl substituent in the 2-position has been investigated for their potential use in optoelectronic devices due to their enhanced thermal stability and solubility in organic solvents, alongside their promising photoluminescence properties (Barberis & Mikroyannidis, 2006). These characteristics suggest that quinoxaline derivatives could play a significant role in the development of new materials for technological applications.

Pharmaceutical Research

In pharmaceutical research, the antimicrobial activity of quinoxaline 1,4-dioxide derivatives has been explored, demonstrating the potential of these compounds as the basis for developing new antimicrobial agents. Studies have shown that certain quinoxaline N,N-dioxide derivatives exhibit activity against bacterial and yeast strains, suggesting their potential utility in antimicrobial therapy (Vieira et al., 2014). Additionally, the synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been conducted with the aim of identifying compounds with significant anti-Mycobacterium tuberculosis activity, highlighting the potential of quinoxaline derivatives in addressing infectious diseases (Jaso et al., 2005).

Propriétés

IUPAC Name |

4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-18-11-5-6-12-19(18)24)20-13-7-8-14-21(20)26(16)23(28)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZTWWLMJLZSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)

![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)

![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)

![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)